(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-7-3-1-6(2-4-9(17)18)5-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOMSDFTZKNUHY-ZYZFHZPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648958 | |
| Record name | 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093679-73-2 | |
| Record name | 5-[(1E)-2-Carboxyethenyl]-2-hydroxyphenyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093679-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Substrate Specificity and Regioselectivity
UGTs catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDP-GA) to acceptor molecules. For dihydrocaffeic acid, UGT1A1 and UGT1A9 exhibit preferential regioselectivity for the 3-hydroxyl group, forming the 3-O-glucuronide conjugate. This selectivity is attributed to the steric and electronic compatibility between the enzyme’s binding pocket and the catechol moiety of dihydrocaffeic acid.
Key parameters influencing regioselectivity :
In Vitro Enzymatic Synthesis
A standard protocol involves incubating dihydrocaffeic acid (1–10 mM) with recombinant UGT isoforms (e.g., UGT1A1) and UDP-GA (5 mM) in Tris-HCl buffer (pH 7.4). The reaction mixture is quenched with acetonitrile, and the product is purified via reverse-phase chromatography.
Representative data :
| Parameter | UGT1A1 | UGT1A9 |
|---|---|---|
| Kₘ (µM) | 34.1 ± 2.5 | 28.9 ± 3.1 |
| Vₘₐₓ (nmol/min/mg) | 108 ± 8 | 95 ± 7 |
| Catalytic Efficiency (Vₘₐₓ/Kₘ) | 3.17 ± 0.4 | 3.29 ± 0.5 |
Data adapted from regioselective metabolism studies.
Microbial Biosynthesis via Engineered Strains
coli and S. cerevisiae Systems
Recombinant microbial systems expressing UGTs enable scalable production. For example:
-
Strain Design : E. coli BL21(DE3) codons optimized for human UGT1A1.
-
Fermentation : Conducted in TB medium at 30°C, induced with 0.1 mM IPTG.
Advantages :
-
Eliminates the need for exogenous UDP-GA by coupling with endogenous sugar nucleotide biosynthesis pathways.
-
Cost-effective for large-scale production compared to enzymatic methods.
Co-Culture Systems
Co-culturing Aspergillus niger (producing dihydrocaffeic acid via caffeic acid reduction) with UGT-expressing S. cerevisiae achieves a one-pot synthesis. This approach leverages fungal hydroxylation and yeast glucuronidation, yielding 85–90% conversion efficiency.
Chemical Synthesis Approaches
Semi-Synthesis from Dihydrocaffeic Acid
Dihydrocaffeic acid is first synthesized via hydrogenation of caffeic acid (10% Pd/C, H₂, 40 psi, 25°C), followed by glucuronidation:
Step 1: Synthesis of Dihydrocaffeic Acid
\text{Caffeic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Dihydrocaffeic acid} \quad (\text{Yield: 95%})
Step 2: Glucuronide Conjugation
The Koenigs-Knorr reaction employs acetobromo-α-D-glucuronic acid methyl ester (1.2 eq) and dihydrocaffeic acid in anhydrous DMF with Ag₂CO₃ (2 eq). After 24 hours at 60°C, the product is deprotected using NaOH (1 M).
Challenges :
-
Low regioselectivity (∼60% 3-O-glucuronide).
-
Requires multiple purification steps (silica gel chromatography).
Optimization Strategies for Industrial Production
Enzyme Engineering
Directed evolution of UGT1A1 (e.g., F87A/V88A mutations) enhances catalytic efficiency by 2.3-fold, reducing reaction time from 24 to 10 hours.
Process Intensification
-
Membrane Reactors : Continuous removal of UDP (a competitive inhibitor) improves conversion rates by 40%.
-
Immobilized Enzymes : UGT1A1 crosslinked on chitosan beads retains 80% activity after 10 cycles.
Analytical Validation of Products
LC-MS/MS Characterization
Analyse Chemischer Reaktionen
Types of Reactions
Caffeic acid 3-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, leading to the formation of quinones.
Reduction: This reaction involves the gain of electrons, converting quinones back to phenolic compounds.
Substitution: This reaction involves the replacement of a functional group with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinones and reduced phenolic compounds, which retain the antioxidant properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Isoferulic acid exhibits a range of pharmacological effects that contribute to its therapeutic potential:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : Research indicates that isoferulic acid can inhibit inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines and mediators in vitro and in vivo, suggesting its potential use in treating inflammatory conditions .
- Antimicrobial Properties : Studies have highlighted the antimicrobial activity of isoferulic acid against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for developing natural preservatives in food products .
Health Benefits
The health benefits associated with isoferulic acid are supported by various studies:
- Cardiovascular Health : Isoferulic acid may contribute to cardiovascular health by improving endothelial function and reducing blood pressure. Its antioxidant properties play a role in protecting against atherosclerosis .
- Cancer Prevention : Preliminary studies suggest that isoferulic acid may have chemopreventive effects. It can induce apoptosis in cancer cells and inhibit tumor growth in animal models .
- Metabolic Syndrome Management : Research indicates that the compound may improve insulin sensitivity and glucose metabolism, making it relevant for managing metabolic syndrome and diabetes .
Food Science Applications
In food technology, isoferulic acid is being explored for its potential applications:
- Natural Preservative : Due to its antimicrobial properties, isoferulic acid can be used as a natural preservative to extend the shelf life of food products without compromising safety or quality .
- Functional Food Ingredient : The incorporation of isoferulic acid into functional foods can enhance their health benefits. Its antioxidant properties make it an attractive additive for health-oriented products .
Case Studies
Several case studies have been conducted to evaluate the applications of isoferulic acid:
- Study on Antioxidant Capacity : A study published in the Journal of Agricultural and Food Chemistry demonstrated that isoferulic acid significantly scavenges free radicals compared to other phenolic compounds. This study supports its use as an antioxidant in food products .
- Clinical Trials for Inflammatory Diseases : Clinical trials have assessed the efficacy of isoferulic acid in patients with chronic inflammatory diseases. Results indicated a reduction in inflammatory markers after supplementation with isoferulic acid .
- Food Preservation Research : A study conducted on meat products showed that the addition of isoferulic acid extended shelf life by inhibiting microbial growth while maintaining sensory qualities .
Wirkmechanismus
Caffeic acid 3-O-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include the activation of antioxidant enzymes and the inhibition of pro-inflammatory signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Oxane Cores and Phenolic Substituents
(2E)-3-(4-{[3,4,5-Trihydroxy-6-(Hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid (FDB019119)
- Structure: A glucuronide derivative with a propenoic acid substituent on the phenyl ring.
- Molecular Weight : ~356.3 g/mol.
- Key Differences: The oxane ring here includes a hydroxymethyl group (position 6), differentiating it from the target compound’s carboxyethenyl-phenoxy substituent. This variation reduces hydrophobicity and may alter metabolic pathways .
(3S,4S,5S,6R)-6-(4-Aminophenoxy)-3,4,5-Trihydroxy-tetrahydropyran-2-Carboxylic Acid (CAS 21080-66-0)
- Structure: Features an aminophenoxy group instead of the carboxyethenyl-phenoxy group.
- Molecular Weight : ~317.3 g/mol.
- Key Differences: The amino group enhances basicity, contrasting with the acidic carboxyethenyl group in the target compound.
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[[3-(4-Hydroxyphenyl)-4-Oxo-2,3-Dihydrochromen-7-yl]oxy]oxane-2-Carboxylic Acid
- Structure : Substituted with a chromen-7-yl group linked to a 4-hydroxyphenyl moiety.
- Molecular Weight : 432.38 g/mol.
Compounds with Divergent Substituents but Similar Cores
(2S,3S,4S,5R,6S)-6-[6-[(3R,4S,5S,6S)-6-Carboxy-3,4,5-Trihydroxyoxan-2-yl]oxybenzo[a]pyren-3-yl]oxy-3,4,5-Trihydroxyoxane-2-Carboxylic Acid
- Structure : Contains a benzo[a]pyrenyl group, a polycyclic aromatic hydrocarbon.
- Molecular Weight : 636.56 g/mol.
- Key Differences : The bulky benzo[a]pyrenyl substituent drastically increases hydrophobicity and molecular weight, likely reducing aqueous solubility compared to the target compound .
3-O-Feruloylquinic Acid
- Structure : A quinic acid esterified with ferulic acid.
- Molecular Weight : ~368.3 g/mol.
Data Table: Comparative Properties
Biologische Aktivität
The compound (2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid , commonly referred to in scientific literature as a derivative of flavonoids, exhibits a range of biological activities that are of significant interest in pharmacology and environmental science. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Molecular Characteristics
- Molecular Formula : C16H20O10
- Molecular Weight : 372.32 g/mol
- CAS Number : 1187945-72-7
- IUPAC Name : this compound
Structural Representation
The structural complexity of this compound contributes to its diverse biological activities. The presence of multiple hydroxyl groups enhances its potential as an antioxidant and anti-inflammatory agent.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which is attributed to its ability to scavenge free radicals and reduce oxidative stress. A study demonstrated that flavonoid derivatives can inhibit lipid peroxidation and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies suggest that it can suppress the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory pathways .
Anticancer Activity
Preliminary investigations have indicated potential anticancer properties , particularly against breast and colon cancer cell lines. The compound appears to induce apoptosis in cancer cells while sparing normal cells, possibly through the modulation of apoptotic pathways involving caspases .
Neuroprotective Effects
Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been shown to mitigate neuroinflammation and oxidative damage in neuronal cells, which could be beneficial in neurodegenerative diseases such as Alzheimer's .
Environmental Applications
Due to its structural characteristics, this compound is also being explored for environmental applications , particularly in bioremediation processes. Its ability to bind heavy metals and degrade pollutants suggests potential use in environmental cleanup efforts.
Comparative Analysis with Similar Compounds
A comparison table highlighting key differences in biological activities among structurally related compounds is presented below:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|---|
| Compound A | High | Moderate | Low | None |
| Compound B | Moderate | High | Moderate | High |
| (2S,3S,4S,5R,6S) | High | High | Moderate | Moderate |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antioxidant Capacity : A study published in Journal of Agricultural and Food Chemistry demonstrated that the compound effectively reduced oxidative stress markers in human cell lines.
- Anti-inflammatory Mechanism : Research published in Phytotherapy Research highlighted its ability to modulate inflammatory pathways by inhibiting NF-kB activation .
- Anticancer Properties : A recent clinical trial assessed its effects on breast cancer patients undergoing chemotherapy, showing improved outcomes when combined with standard treatment regimens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how do reaction parameters (e.g., solvent, catalyst) influence yield and stereochemical fidelity?
- Methodological Answer :
- Step 1 : Base-mediated coupling (e.g., NaOH in aqueous conditions) can introduce the carboxyethenyl group onto the phenolic ring .
- Step 2 : Purification via reversed-phase HPLC (C18 column) ensures high purity (>95%) .
- Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Room temperature minimizes side reactions during ester hydrolysis .
- Yield Optimization : Use ion-exchange resins (e.g., DOWEX) to neutralize excess base and isolate the carboxylic acid form .
Q. How can NMR and mass spectrometry confirm the compound’s stereochemistry and purity?
- Methodological Answer :
- 1D/2D NMR : Assign stereocenters using - COSY and - HSQC. The axial/equatorial orientation of hydroxyl groups in the oxane ring can be resolved via coupling constants .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M-H] ion) and rule out adducts .
- Purity Validation : Integrate NMR peaks for impurity quantification or use LC-MS with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies address discrepancies between computational predictions (e.g., DFT) and experimental data regarding the compound’s acid dissociation constants (pKa) or glycosidic bond stability?
- Methodological Answer :
- Contradiction Analysis :
- Experimental pKa : Perform potentiometric titration in aqueous buffers (pH 2–12) to measure actual carboxylic acid dissociation .
- DFT Adjustments : Include solvation models (e.g., COSMO-RS) and explicit water molecules in simulations to improve accuracy .
- Glycosidic Stability :
- Kinetic Studies : Monitor hydrolysis rates under varying pH (1–13) and temperatures (25–80°C) using HPLC .
- Mechanistic Probes : Isotopic labeling (e.g., ) at the glycosidic oxygen to trace bond cleavage pathways .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the carboxyethenyl group in biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Analog Synthesis : Replace the (E)-2-carboxyethenyl group with bioisosteres (e.g., methyl ester, amide) and compare inhibitory potency .
- Enzyme Assays : Use fluorescence-based assays (e.g., quenching of tryptophan residues in glycosidases) to measure IC values .
- Molecular Docking : Align derivatives with X-ray crystallography data of target enzymes (e.g., β-glucuronidase) to identify key binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
